molecular formula C23H24N4O5S B2878910 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-14-7

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2878910
CAS No.: 894048-14-7
M. Wt: 468.53
InChI Key: YZERGJOTDQSNMN-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a sophisticated heterocyclic compound designed for pharmaceutical and medicinal chemistry research. This molecule incorporates a thiazolo[3,2-b][1,2,4]triazole bicyclic scaffold, a structural motif known to exhibit diverse biological activities . The compound features multiple methoxy-substituted aromatic systems, including 3,4-dimethoxyphenyl and 2,3-dimethoxybenzamide moieties, which can significantly influence its pharmacokinetic properties and target binding affinity . Heterocyclic compounds containing sulfur and nitrogen atoms in their frameworks have demonstrated considerable importance in drug discovery efforts, particularly those bearing the thiazolo[3,2-b][1,2,4]triazole core which has been investigated for various pharmacological applications . The specific substitution pattern and molecular architecture of this compound suggest potential as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for screening against various biological targets. Researchers may employ this compound in developing novel therapeutic agents, particularly given that similar heteroatom-rich bicyclic systems have shown promise as anticancer agents, enzyme inhibitors, and antimicrobial agents in preliminary studies . The presence of the benzamide linkage and methoxy substituents at strategic positions may enhance membrane permeability and metabolic stability, making this compound particularly valuable for structure-activity relationship studies in medicinal chemistry optimization programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERGJOTDQSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.

Mode of Action

The compound interacts with its target, Top1, by inhibiting its activity. This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.

Biochemical Pathways

The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Simplified Backbones

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
    Rip-B () shares the 3,4-dimethoxyphenethylamine backbone and benzamide moiety but lacks the thiazolo-triazole ring. Its synthesis involves direct acylation of phenethylamine with benzoyl chloride (80% yield), contrasting with the multi-step cyclization required for the target compound .
    • Key difference : Absence of the fused heterocyclic system reduces molecular complexity and may limit binding affinity to targets requiring π-π stacking interactions.

Thiadiazole- and Triazole-Containing Analogues

  • N-[4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide This analogue () replaces the thiazolo-triazole core with a triazolo-thiadiazole system. The ethyl group at position 3 and methylbenzamide substituent alter electronic properties compared to the dimethoxy groups in the target compound. Its molar mass (363.44 g/mol) is lower due to fewer methoxy groups .
  • 3-Ethoxy-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
    Ethoxy and ethyl substituents () introduce steric bulk compared to methoxy groups, which could hinder target binding. The ethoxy group may also increase lipophilicity (clogP ~3.5 estimated) relative to the target compound’s polar dimethoxy motifs .

Sulfonamide Derivatives

  • N-{2-[2-(3,4-Dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
    This analogue () replaces the benzamide with a sulfonamide group and adds fluorine/trifluoromethyl substituents. The sulfonamide enhances acidity (pKa ~1.5–2.5) compared to the benzamide (pKa ~8–10), altering pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Substituents Molar Mass (g/mol) Key Synthetic Step(s) Bioactivity Notes
Target compound Thiazolo[3,2-b][1,2,4]triazole 3,4-Dimethoxyphenyl; 2,3-dimethoxybenzamide 509.54* Cyclization of thioxothiourea Hypothesized kinase inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 315.36 Direct acylation Unreported
N-[4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Triazolo-thiadiazole Ethyl; 2-methylbenzamide 363.44 Benzoyl isothiocyanate cyclization Anticancer screening candidate
N-{2-[2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-sulfonamide Thiazolo-triazole 3,4-Dimethoxyphenyl; sulfonamide with CF3/F 530.52 Sulfonylation post-cyclization Solubility challenges noted

*Estimated based on analogous structures.

Research Findings and Implications

  • Synthetic Complexity : The target compound’s thiazolo-triazole core requires multi-step cyclization (e.g., using thioxothiourea precursors), whereas simpler analogues like Rip-B are synthesized in one step .
  • Bioactivity: Dimethoxy groups in the target compound may enhance binding to adenosine receptors, as seen in structurally related verapamil derivatives (), but the sulfonamide analogue () shows reduced cellular permeability due to high polarity .
  • Metabolic Stability : Triazolo-thiadiazole derivatives () exhibit longer half-lives in hepatic microsomes compared to thiazolo-triazole systems, likely due to reduced oxidative metabolism .

Preparation Methods

Mercapto-Triazole Intermediate Preparation

The synthesis begins with the preparation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (I ), as described in analogous protocols. This involves:

  • Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone.
  • Cyclization under acidic conditions (HCl/EtOH, reflux) to yield the triazole-thiol.

Key Data :

  • Yield: 68–72%.
  • Characterization: IR (ν_S-H: 2560 cm⁻¹), ¹H NMR (δ 13.2 ppm, s, SH).

Oxidative Cyclization to Form the Thiazole Ring

The thiol I undergoes oxidative cyclization using dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent:

  • I is treated with DMSO at 110°C for 4 h, forming a disulfide intermediate.
  • Intramolecular C–H functionalization yields 6-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazole (II ).

Optimized Conditions :

  • Temperature: 110°C.
  • Reaction Time: 4 h.
  • Yield: 85%.

Characterization :

  • ¹³C NMR (DMSO-d₆): δ 161.1 (C=S), 154.6 (triazole C3), 133.6 (thiazole C5).
  • ESI-MS: m/z 317 [M+H]⁺.

Amide Coupling with 2,3-Dimethoxybenzamide

Synthesis of 2,3-Dimethoxybenzoyl Chloride

2,3-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:

  • Reaction Time: 3 h.
  • Yield: 95%.

Schotten-Baumann Reaction

The bromoethyl intermediate III is aminated followed by acyl chloride coupling:

  • III is treated with NH₃/MeOH to form the primary amine (IV ).
  • IV is reacted with 2,3-dimethoxybenzoyl chloride in CH₂Cl₂ with Et₃N as base.

Conditions :

  • Temperature: 0°C → rt.
  • Yield: 82%.

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (t, J=5.6 Hz, NH), 7.55–7.12 (m, aromatic H), 3.85–3.75 (m, OCH₃).
  • HRMS: m/z 569.1921 [M+H]⁺ (calc. 569.1924).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (HPLC)
Triazole-thiol formation HCl/EtOH, reflux 70 95
Oxidative cyclization DMSO, 110°C 85 98
Ethyl spacer introduction 1,2-Dibromoethane, K₂CO₃ 78 97
Amide coupling Schotten-Baumann 82 96

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., methoxy) on the phenyl ring directs cyclization to the desired position.
  • Amine Stability : The ethylamine intermediate (IV ) is prone to oxidation; reactions are conducted under N₂ atmosphere.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates regioisomers.

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